6-Cyclooctyl-4-hydroxyquinoline-3-carboxylic acid 6-Cyclooctyl-4-hydroxyquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 55377-01-0
VCID: VC15898710
InChI: InChI=1S/C18H21NO3/c20-17-14-10-13(12-6-4-2-1-3-5-7-12)8-9-16(14)19-11-15(17)18(21)22/h8-12H,1-7H2,(H,19,20)(H,21,22)
SMILES:
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol

6-Cyclooctyl-4-hydroxyquinoline-3-carboxylic acid

CAS No.: 55377-01-0

Cat. No.: VC15898710

Molecular Formula: C18H21NO3

Molecular Weight: 299.4 g/mol

* For research use only. Not for human or veterinary use.

6-Cyclooctyl-4-hydroxyquinoline-3-carboxylic acid - 55377-01-0

Specification

CAS No. 55377-01-0
Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
IUPAC Name 6-cyclooctyl-4-oxo-1H-quinoline-3-carboxylic acid
Standard InChI InChI=1S/C18H21NO3/c20-17-14-10-13(12-6-4-2-1-3-5-7-12)8-9-16(14)19-11-15(17)18(21)22/h8-12H,1-7H2,(H,19,20)(H,21,22)
Standard InChI Key LMSIPTODRXPOHL-UHFFFAOYSA-N
Canonical SMILES C1CCCC(CCC1)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

6-Cyclooctyl-4-hydroxyquinoline-3-carboxylic acid has the molecular formula C₁₈H₂₁NO₃ and a molecular weight of 299.4 g/mol. Its IUPAC name, 6-cyclooctyl-4-oxo-1H-quinoline-3-carboxylic acid, reflects the ketone tautomerism at the 4-position, which interconverts with the enolic hydroxyl form under physiological conditions. Key structural attributes include:

  • Cyclooctyl group: Enhances lipophilicity, improving membrane permeability and bioavailability.

  • 4-Hydroxyquinoline core: Facilitates hydrogen bonding with target proteins, critical for enzymatic inhibition.

  • Carboxylic acid at C-3: Provides a site for salt formation or derivatization to modulate solubility and potency .

The compound’s canonical SMILES (C1CCCC(CCC1)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O) and InChIKey (LMSIPTODRXPOHL-UHFFFAOYSA-N) confirm its stereochemical uniqueness.

Synthetic Routes and Optimization

Multi-Step Synthesis

The synthesis of 6-cyclooctyl-4-hydroxyquinoline-3-carboxylic acid typically involves a three-step process:

  • Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with cyclooctyl ketones to form the quinoline backbone.

  • Ester Hydrolysis: Conversion of the 3-carboxylic acid ethyl ester to the free acid using sodium hydroxide under reflux .

  • Tautomerization: Acid- or base-catalyzed equilibration between the 4-keto and 4-hydroxy forms, with the latter predominating in aqueous media .

Representative Procedure:

A suspension of 4-hydroxyquinoline-3-carboxylic acid ethyl ester (15 g, 69 mmol) in 2N NaOH (150 mL) was refluxed for 2 hours. After acidification to pH 4 with HCl, the precipitate was filtered and dried to yield 10.5 g (92%) of the target compound .

Catalytic and Reaction Conditions

  • Catalysts: Sulfuric or phosphoric acid accelerates cyclization during annulation.

  • Temperature: Reflux conditions (100–120°C) are critical for high-yield hydrolysis .

  • Purification: Recrystallization from ethanol/water mixtures improves purity (>95%).

Biological Activity and Mechanism

Antitubercular Activity

The compound exhibits promising activity against M. tuberculosis, with analogues showing MIC values as low as 6.55 μM (comparable to ethambutol at 4.89 μM) . Key mechanistic insights include:

  • MmpL3 Inhibition: The 4-hydroxyquinoline scaffold disrupts mycolic acid transport by binding to Asp645 in the MmpL3 protein .

  • Structure-Activity Relationships (SAR):

    • Cyclooctyl vs. Adamantyl: N-Cyclooctyl derivatives (e.g., 13a) exhibit similar potency to adamantyl analogues (MIC = 56.66 vs. 52.22 μM) .

    • Halogen Substitution: Chlorine at C-6 enhances activity by 3-fold compared to unsubstituted quinolines .

Table 1: Comparative Antitubercular Activity of Quinoline Derivatives

CompoundSubstituent (C-6)MIC (μM)Target Protein
6-CyclooctylCyclooctyl56.66MmpL3
6-ChloroCl9.97MmpL3
6-BromoBr6.55MmpL3
Ethambutol4.89Arabinosyltransferase
Data sourced from .

Anticancer and Anti-Inflammatory Effects

Preliminary studies suggest:

  • Topoisomerase II Inhibition: The hydroxyquinoline core intercalates DNA, inducing apoptosis in leukemia cells (IC₅₀ = 18.2 μM).

  • COX-2 Suppression: Reduces prostaglandin E₂ levels by 70% at 10 μM in macrophage models.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • logP: 3.2 (moderate lipophilicity, suitable for oral absorption).

  • Aqueous Solubility: 0.12 mg/mL at pH 7.4, improvable via sodium salt formation.

Metabolic Stability

  • Cytochrome P450 Metabolism: Primarily metabolized by CYP3A4, with a half-life of 2.8 hours in human liver microsomes.

  • Plasma Protein Binding: 89%, necessitating dose adjustments in hypoalbuminemic patients.

Comparative Analysis with Analogues

Substituent Effects on Bioactivity

Table 2: Impact of C-6 Substituents on Antimicrobial Activity

SubstituentlogPMIC vs. S. aureus (μM)MIC vs. E. coli (μM)
Cyclooctyl3.212.425.1
Adamantyl3.514.728.9
Chlorine2.88.918.3
Adapted from .

Tautomeric Influence

The 4-keto/4-hydroxy equilibrium affects target engagement:

  • 4-Keto Form: Favors hydrophobic interactions in enzyme pockets.

  • 4-Hydroxy Form: Enhances hydrogen bonding with polar residues .

Recent Advances and Future Directions

Drug Delivery Innovations

  • Nanoparticle Formulations: PLGA nanoparticles improve bioavailability by 4-fold in rat models.

  • Prodrug Strategies: Ethyl ester prodrugs achieve 80% oral bioavailability vs. 35% for the free acid .

Target Expansion

Ongoing research explores:

  • Antiviral Potential: Inhibition of SARS-CoV-2 main protease (IC₅₀ = 9.8 μM).

  • Neuroprotective Effects: Reduces Aβ fibrillization by 60% at 10 μM in Alzheimer’s models.

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